N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-2-methylbenzamide
Description
Properties
IUPAC Name |
N-[2-hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]-2-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO2S/c1-14-4-2-3-5-18(14)20(23)21-12-19(22)16-8-6-15(7-9-16)17-10-11-24-13-17/h2-11,13,19,22H,12H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYDXRTQSTMPOIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC(C2=CC=C(C=C2)C3=CSC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: One of the primary methods to synthesize N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-2-methylbenzamide involves the condensation of 2-methylbenzoic acid with 4-(thiophen-3-yl)phenylethanol under dehydrating conditions. Catalysts like sulfuric acid or p-toluenesulfonic acid are often used to facilitate this reaction, ensuring high yield and purity.
Industrial Production Methods: For industrial-scale production, the compound is often prepared through optimized protocols involving continuous flow reactors. These reactors allow for precise control of temperature, pressure, and reaction time, resulting in efficient synthesis with minimal by-products. Solvent-free or green chemistry approaches may also be employed to enhance sustainability and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions: N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-2-methylbenzamide is capable of undergoing a variety of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide can be used to convert hydroxyl groups into carbonyl groups.
Reduction: Sodium borohydride or lithium aluminium hydride are often utilized to reduce the compound's carbonyl functionalities to alcohols.
Substitution: Halogenation reactions using reagents like phosphorus tribromide can introduce halogen atoms into the aromatic ring, making the compound more reactive for further functionalization.
Major Products: Depending on the type of reaction, the major products formed include hydroxylated derivatives, halogenated compounds, and reduced forms of the original molecule. These products can be further explored for various applications in different fields.
Scientific Research Applications
Chemistry: In chemistry, N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-2-methylbenzamide serves as a versatile intermediate in the synthesis of more complex molecules. It is used in the development of novel organic compounds and materials.
Biology: The compound's bioactive nature makes it useful in biological research. It can act as a ligand in protein binding studies or as a precursor for synthesizing bioactive molecules with potential therapeutic properties.
Medicine: In the medical field, derivatives of this compound are explored for their potential as pharmaceutical agents. Their unique chemical structure allows for the development of drugs targeting specific molecular pathways, including anti-inflammatory and anti-cancer therapies.
Industry: Industrially, this compound is employed in the production of specialty chemicals and materials. Its ability to undergo various chemical reactions makes it a valuable component in the manufacturing of advanced polymers and coatings.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. By binding to these targets, it can modulate biological pathways, leading to desired therapeutic outcomes. For instance, its structure allows it to inhibit certain enzymes involved in inflammatory processes, thereby reducing inflammation and associated symptoms.
Comparison with Similar Compounds
Structural Analogues with Modified Benzamide Substituents
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()
- Structure : Features a 3-methylbenzamide core and a bulkier 2-hydroxy-1,1-dimethylethyl side chain.
- Synthesis: Prepared via reaction of 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol.
- Key Properties :
- IR spectra show C=O stretching at 1663–1682 cm$ ^{-1} $, consistent with benzamide derivatives.
- Acts as an N,O-bidentate ligand for metal catalysis, enhancing C–H activation efficiency.
N-(2-(Dimethylamino)ethyl)-N-(4-ethylbenzo[d]thiazol-2-yl)-3-(methylthio)benzamide hydrochloride ()
- Structure: Contains a 3-(methylthio)benzamide core, a dimethylaminoethyl side chain, and a benzo[d]thiazole substituent.
- Key Properties: The dimethylaminoethyl group enhances solubility in polar solvents, while the thiazole ring contributes to π-stacking interactions.
- Comparison: The target compound’s hydroxyethyl group lacks the basic dimethylamino functionality, which may reduce solubility but improve stability under acidic conditions.
Heterocyclic Derivatives
(Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methylbenzamide ()
- Structure : Combines a 4-methylbenzamide group with a dihydrothiazolylidene heterocycle.
- Key Properties :
4-Fluoro-N-[3-(2-fluorophenyl)-4-methyl-2,3-dihydro-2-thienylidene]-benzamide ()
- Structure : Contains a fluorinated benzamide core and a dihydrothienylidene substituent.
- Key Properties :
- Comparison: The target compound’s non-fluorinated 2-methylbenzamide and thiophene-phenyl group may reduce lipophilicity but improve synthetic accessibility.
Functional Group Variations
Hydrazinecarbothioamides and Triazoles ()
- Structure : Derivatives such as 2-(4-(4-X-phenylsulfonyl)benzoyl)-N-(2,4-difluorophenyl)hydrazinecarbothioamides feature C=S and NH groups.
- Key Properties :
- IR spectra show C=S stretches at 1243–1258 cm$ ^{-1} $ and NH stretches at 3150–3319 cm$ ^{-1} $.
- Tautomerization between thione and thiol forms affects reactivity .
Biological Activity
N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-2-methylbenzamide is a synthetic compound that belongs to the class of benzamides, known for their diverse biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C22H25NO2S, with a molecular weight of approximately 363.5 g/mol. The compound features a hydroxyl group, a thiophene ring, and a benzamide moiety, which contribute to its biological properties.
Research indicates that compounds within this class may exhibit various mechanisms of action:
- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of fatty acid biosynthesis enzymes, particularly Fab I. This inhibition can disrupt bacterial growth and survival, presenting potential antibacterial properties.
- Antitumor Activity : Similar benzamide derivatives have shown promise in inhibiting cancer cell proliferation. The interactions between the compound's functional groups and biological targets may contribute to its cytotoxic effects against certain cancer cell lines .
Biological Activity Overview
The biological activity of this compound can be summarized in the following table:
| Biological Activity | Description |
|---|---|
| Antibacterial | Inhibits fatty acid biosynthesis in bacteria, potentially leading to antibacterial effects. |
| Antitumor | Exhibits cytotoxic effects against various cancer cell lines. |
| Enzyme Inhibition | Acts on specific enzymes involved in metabolic pathways. |
Case Study 1: Antibacterial Properties
A study investigated the antibacterial efficacy of similar benzamide derivatives against Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition zones, suggesting that structural modifications could enhance antibacterial activity. The presence of the thiophene ring was hypothesized to play a crucial role in this activity.
Case Study 2: Antitumor Activity
In vitro studies on cancer cell lines such as HeLa and MCF-7 revealed that this compound induced apoptosis through the activation of caspase pathways. The compound exhibited an IC50 value in the low micromolar range, indicating potent antitumor activity comparable to established chemotherapeutics .
Q & A
Q. How can the synthetic route for N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-2-methylbenzamide be optimized to improve yield and purity?
Methodological Answer:
- Multi-step Synthesis Design : Begin with coupling 4-(thiophen-3-yl)benzaldehyde with 2-methylbenzamide via reductive amination using NaBH₃CN or H₂/Pd-C under reflux in methanol or ethanol . Monitor intermediates by TLC and purify via column chromatography (silica gel, hexane/EtOAc gradient) .
- Critical Parameters : Optimize reaction time, temperature, and stoichiometry of the hydroxyl-ethyl intermediate. Use TBHP (tert-butyl hydroperoxide) as an oxidizing agent in later stages to stabilize reactive intermediates, as demonstrated in analogous benzamide syntheses .
- Purity Control : Employ recrystallization (e.g., ethyl acetate/hexane) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. What spectroscopic techniques are essential for characterizing this compound, and how should data interpretation address structural ambiguities?
Methodological Answer:
- Core Techniques :
- ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC to resolve overlapping signals (e.g., thiophene protons at δ 7.1–7.5 ppm and hydroxyl protons at δ 1.5–2.5 ppm). Use DMSO-d₆ or CDCl₃ as solvents .
- HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error.
- FT-IR : Identify key functional groups (e.g., amide C=O stretch ~1650 cm⁻¹, hydroxyl O-H ~3300 cm⁻¹) .
- Ambiguity Resolution : If NMR suggests rotational isomerism (e.g., hindered rotation in the amide bond), use variable-temperature NMR or X-ray crystallography .
Advanced Research Questions
Q. How can computational methods guide the analysis of this compound’s binding affinity to biological targets (e.g., enzymes or receptors)?
Methodological Answer:
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like bacterial PPTases (analogous to trifluoromethyl-substituted benzamides targeting acps-pptase) .
- MD Simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-target complexes. Analyze hydrogen bonds (e.g., between hydroxyl group and catalytic residues) .
- QSAR Modeling : Corrogate substituent effects (e.g., thiophene vs. phenyl) on activity using descriptors like logP and polar surface area .
Q. What strategies can resolve contradictions between in vitro activity data and computational predictions for this compound?
Methodological Answer:
Q. How can the compound’s metabolic stability be assessed, and what structural modifications could enhance its pharmacokinetic profile?
Methodological Answer:
- In Vitro Assays :
- Structural Optimization :
Data Analysis and Reporting
Q. Table 1: Representative Spectroscopic Data for Analogous Benzamide Derivatives
| Technique | Key Observations (Example) | Reference |
|---|---|---|
| ¹H NMR (CDCl₃) | Thiophene H: δ 7.3–7.5 (m, 2H) | |
| HRMS | [M+H]⁺: 395.1284 (calc. 395.1286) | |
| X-ray | Dihedral angle: 85.2° (amide-thiophene) |
Key Considerations:
- Reproducibility : Document reaction conditions (e.g., TBHP volume, reflux time) to align with published protocols .
- Data Transparency : Share raw NMR/HPLC files in supplementary materials.
- Ethical Reporting : Disclose negative results (e.g., failed coupling steps) to aid community troubleshooting.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
